molecular formula C11H9N3OS B8333178 7-[(Pyridin-3-yl)hydroxymethyl]imidazo[5,1-b]thiazole

7-[(Pyridin-3-yl)hydroxymethyl]imidazo[5,1-b]thiazole

Cat. No. B8333178
M. Wt: 231.28 g/mol
InChI Key: JRSNFSFGBVOJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(Pyridin-3-yl)hydroxymethyl]imidazo[5,1-b]thiazole is a useful research compound. Its molecular formula is C11H9N3OS and its molecular weight is 231.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-[(Pyridin-3-yl)hydroxymethyl]imidazo[5,1-b]thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[(Pyridin-3-yl)hydroxymethyl]imidazo[5,1-b]thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H9N3OS

Molecular Weight

231.28 g/mol

IUPAC Name

imidazo[5,1-b][1,3]thiazol-7-yl(pyridin-3-yl)methanol

InChI

InChI=1S/C11H9N3OS/c15-10(8-2-1-3-12-6-8)9-11-14(7-13-9)4-5-16-11/h1-7,10,15H

InChI Key

JRSNFSFGBVOJBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(C2=C3N(C=CS3)C=N2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2.50 g of 7-iodoimidazo[5,1-b]thiazole in 50 ml of dry THF was cooled in ice, and 11.3 ml of a 0.93 M methylmagnesium bromide/THF solution was added to the cooled solution under an argon atmosphere. The mixture was stirred at that temperature for 20 min. Pyridine-3-aldehyde (1.04 ml) was then added thereto, and the mixture was stirred at that temperature for 40 min and then at room temperature for 4 hr. Water was added to the reaction solution, and the mixture was extracted five times with dichloromethane. The organic layer was dried over anhydrous magnesium sulfate and was then concentrated under the reduced pressure. The residue was purified by column chromatography on silica gel (dichloromethane:methanol=20:1) to give 1.925 g of 7-[(pyridin-3-yl)hydroxymethyl]imidazo[5,1-b]thiazole.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
methylmagnesium bromide THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.04 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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